molecular formula C16H20N2O3 B11988800 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide

Cat. No.: B11988800
M. Wt: 288.34 g/mol
InChI Key: LRRHNKUHMDOBBY-UHFFFAOYSA-N
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Description

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide is a compound belonging to the quinolone family, known for its diverse biological and pharmacological activities. Quinolones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their antimicrobial, antifungal, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. This one-pot reaction is carried out in diphenyl ether . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and product quality. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can disrupt various biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds share a similar quinoline core structure and exhibit comparable biological activities.

    2-hydroxyquinoline: Another quinoline derivative with notable antimicrobial properties.

    4-hydroxyquinoline: Known for its enzyme inhibitory activities and potential therapeutic applications.

Uniqueness

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide stands out due to its unique pentylacetamide side chain, which may enhance its biological activity and specificity compared to other quinoline derivatives.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-pentylacetamide

InChI

InChI=1S/C16H20N2O3/c1-2-3-6-9-17-14(19)10-12-15(20)11-7-4-5-8-13(11)18-16(12)21/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,17,19)(H2,18,20,21)

InChI Key

LRRHNKUHMDOBBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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